molecular formula C16H15NO3S B2533365 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 329081-93-8

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid

Cat. No.: B2533365
CAS No.: 329081-93-8
M. Wt: 301.36
InChI Key: CDDDZKZEJVHOND-UHFFFAOYSA-N
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Description

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thioether and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with N-methyl-N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is not well-documented. it is likely to interact with biological targets through its amide and thioether functionalities. These groups can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Shares the benzoic acid core but lacks the thioether and amide groups.

    N-Methyl-N-phenylglycine: Contains the amide and methylphenylamino groups but lacks the benzoic acid moiety.

    Phenylacetone: Similar in having a phenyl group attached to a carbonyl-containing side chain.

Uniqueness

2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a thioether and an amide group in the same molecule is relatively uncommon and can lead to unique interactions with biological targets.

Properties

IUPAC Name

2-[2-(N-methylanilino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDZKZEJVHOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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